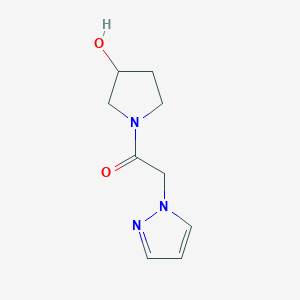![molecular formula C10H9NOS B1489844 5-cyclopropyl-4H,7H-thieno[3,2-b]pyridin-7-one CAS No. 1518430-71-1](/img/structure/B1489844.png)
5-cyclopropyl-4H,7H-thieno[3,2-b]pyridin-7-one
Übersicht
Beschreibung
5-cyclopropyl-4H,7H-thieno[3,2-b]pyridin-7-one is a heterocyclic compound with a molecular formula of C10H9NOS and a molecular weight of 191.25 g/mol This compound is characterized by a thieno[3,2-b]pyridine core structure, which is fused with a cyclopropyl group at the 5-position and a ketone group at the 7-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-4H,7H-thieno[3,2-b]pyridin-7-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of cyclopropylamine and 2-chlorothiophene-3-carboxylic acid as starting materials. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
5-cyclopropyl-4H,7H-thieno[3,2-b]pyridin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and other hydride donors.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-cyclopropyl-4H,7H-thieno[3,2-b]pyridin-7-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-cyclopropyl-4H,7H-thieno[3,2-b]pyridin-7-one involves its interaction with specific molecular targets and pathways. The compound’s thieno[3,2-b]pyridine core structure allows it to bind to various enzymes and receptors, modulating their activity. The cyclopropyl group and ketone functionality contribute to its binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-cyclopropyl-4H,7H-thieno[3,2-b]pyridin-7-one: The parent compound.
5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one: A structurally related compound with a different substitution pattern.
6,7-dihydro-5H-cyclopenta[b]pyridin-5-one: Another related compound with a different core structure.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a cyclopropyl group and a ketone functionality.
Eigenschaften
IUPAC Name |
5-cyclopropyl-4H-thieno[3,2-b]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c12-9-5-8(6-1-2-6)11-7-3-4-13-10(7)9/h3-6H,1-2H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAFYOJVVCAVLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)C3=C(N2)C=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(2-Chlorophenyl)methyl]cyclopropan-1-ol](/img/structure/B1489767.png)


![1-[2-(2-Chlorophenoxy)ethyl]pyrrolidin-3-ol](/img/structure/B1489775.png)


![1-[(2-Bromophenyl)methyl]azetidin-3-ol](/img/structure/B1489778.png)

![1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1489781.png)


